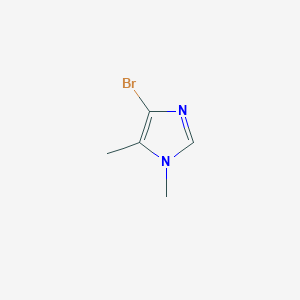

4-BROMO-1,5-DIMETHYLIMIDAZOLE

Description

Significance of Imidazole (B134444) Scaffold in Advanced Chemical Sciences

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of medicinal chemistry and advanced chemical sciences. ajrconline.orgijpsjournal.com Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow for a wide range of interactions with biological targets. rjptonline.orgnih.gov This versatility has led to the imidazole scaffold being recognized as a "privileged structure" in drug discovery. ajrconline.orgijpsjournal.com

The imidazole ring is a fundamental component of the essential amino acid histidine, which plays a crucial role in many enzymatic reactions. ijpsjournal.com Furthermore, it is present in numerous natural products and clinically approved drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgrjptonline.orgnih.gov The structural similarity of imidazole to purine (B94841) bases also highlights its biological significance, as it forms a key part of the structure of nucleic acids. ajrconline.org The ability to readily modify the imidazole core through various synthetic strategies allows chemists to fine-tune its biological activity and drug-like properties. ajrconline.orgijsrtjournal.com

Overview of Halogenated Imidazoles in Organic Synthesis and Functionalization

The introduction of halogen atoms onto the imidazole ring, a process known as halogenation, significantly enhances the synthetic utility of this already versatile scaffold. Halogenated imidazoles serve as key intermediates in a multitude of organic reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. The carbon-halogen bond can be readily transformed through reactions such as cross-coupling, nucleophilic substitution, and metal-halogen exchange, providing access to a wide array of substituted imidazoles. acs.org

Specific Research Context of 4-Bromo-1,5-Dimethylimidazole within Substituted Imidazole Derivatives

Within the broad class of halogenated imidazoles, 4-bromo-1,5-dimethylimidazole has emerged as a significant building block in the synthesis of various bioactive molecules. thieme-connect.de Its specific substitution pattern, with a bromine atom at the 4-position and methyl groups at the 1 and 5-positions, makes it a valuable intermediate for creating targeted and complex chemical structures. thieme-connect.de

Research has demonstrated the utility of 4-bromo-1,5-dimethylimidazole in the development of inhibitors for various enzymes and receptors. For example, it has been identified as a key component in the synthesis of casein kinase inhibitors for potential anticancer therapies. thieme-connect.de The synthesis of this compound has been a subject of study, with efforts focused on developing cost-effective and scalable methods to meet the demands of pharmaceutical research and development. thieme-connect.descispace.comthieme.de The challenge often lies in controlling the regioselectivity of the bromination and subsequent methylation steps to obtain the desired isomer. thieme-connect.de The strategic placement of the bromo and methyl groups in 4-bromo-1,5-dimethylimidazole provides a unique starting point for the construction of a new generation of therapeutic agents.

Interactive Data Table: Properties of 4-Bromo-1,5-dimethylimidazole

| Property | Value |

| CAS Number | 158585-81-0 |

| Molecular Formula | C5H7BrN2 |

| Molecular Weight | 175.03 g/mol |

| Purity | 95% |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,5-dimethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-5(6)7-3-8(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAIPHWPPRDIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300388 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158585-81-0 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158585-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Derivatizations of 4 Bromo 1,5 Dimethylimidazole

Reactivity of the Bromine Moiety on the Imidazole (B134444) Ring

The bromine atom at the C4 position of the imidazole ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions with Brominated Imidazoles

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and brominated imidazoles are often suitable substrates for these transformations. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For instance, the closely related 4-bromo-1,2-dimethyl-1H-imidazole has been successfully coupled with 4-fluorophenylboronic acid. thieme-connect.de It is anticipated that 4-bromo-1,5-dimethylimidazole would undergo similar reactions with various arylboronic acids to yield 4-aryl-1,5-dimethylimidazoles. The general reaction mechanism for Suzuki-Miyaura coupling involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. A variety of palladium catalysts, such as those with phosphine (B1218219) ligands, are commonly employed. clockss.orgresearchgate.netnih.govbeilstein-journals.orgmdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgnumberanalytics.commdpi.com This reaction would enable the introduction of vinyl groups at the C4 position of the imidazole ring. The mechanism typically proceeds via oxidative addition of the brominated imidazole to a Pd(0) species, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Sonogashira Coupling: To form a carbon-carbon bond between the C4 of the imidazole and a terminal alkyne, the Sonogashira coupling is a suitable method. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgresearchgate.netnih.gov The resulting alkynyl-substituted imidazoles are versatile intermediates for further chemical transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It is a powerful tool for synthesizing N-arylated compounds. researchgate.netlibretexts.orgsnnu.edu.cn The amination of unprotected bromoimidazoles has been reported, suggesting that 4-bromo-1,5-dimethylimidazole could be a viable substrate for coupling with a range of primary and secondary amines to produce 4-amino-1,5-dimethylimidazole derivatives. nih.gov The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Table 1: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | 4-Aryl-1,5-dimethylimidazole | Pd(0) complex + Base |

| Heck | Alkene | 4-Vinyl-1,5-dimethylimidazole | Pd(0) complex + Base |

| Sonogashira | Terminal Alkyne | 4-Alkynyl-1,5-dimethylimidazole | Pd(0) complex + Cu(I) co-catalyst + Base |

Nucleophilic Substitution Reactions at the Carbon-Bromine Bond

Direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging. However, in some cases, particularly with strong nucleophiles or under specific reaction conditions, the bromine atom of brominated imidazoles can be displaced. For example, reactions of other brominated imidazole derivatives with nucleophiles like sodium methoxide (B1231860) have been documented, though often requiring activation by other functional groups on the ring. pearson.com The reaction of 2,5-dibromo-1,4-dimethyl-1H-imidazole with nucleophiles is also known to result in the substitution of the bromine atoms. smolecule.com

Reactions Involving the Imidazole Nitrogen Atoms (N1, N3)

The nitrogen atoms in the imidazole ring are nucleophilic and can readily participate in various reactions, most notably alkylation and acylation.

Alkylation and Acylation Reactions on Imidazole Nitrogen

Alkylation: Since the N1 position of 4-bromo-1,5-dimethylimidazole is already substituted with a methyl group, any further alkylation would occur at the N3 position. This would result in the formation of a quaternary imidazolium (B1220033) salt. Such reactions are typically carried out using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. chemicalbook.com For instance, the reaction of 1,2-dimethylimidazole (B154445) with benzyl bromide yields 3-benzyl-1,2-dimethylimidazolium bromide. chemicalbook.com Similarly, reacting 4-bromo-1,5-dimethylimidazole with an alkyl halide would be expected to produce a 1,3-dialkyl-4-bromo-5-methylimidazolium salt. The formation of such imidazolium salts can be a key step in the synthesis of N-heterocyclic carbenes (NHCs).

Acylation: While N-acylation is a common reaction for N-unsubstituted imidazoles, the N-methylated nature of 4-bromo-1,5-dimethylimidazole means that acylation would lead to the formation of an acylimidazolium salt. These species are generally highly reactive and can act as acyl transfer agents.

Derivatization for Enhanced Chemical Functionality and Analytical Applications

The derivatization of imidazoles is a common strategy to enhance their properties for specific applications. For example, the introduction of certain functional groups can improve their biological activity or facilitate their detection in analytical methods like HPLC-MS. While specific examples for 4-bromo-1,5-dimethylimidazole are not readily found, the general principles of derivatization would apply. Functional groups could be introduced via the cross-coupling reactions mentioned in section 3.1.1 to attach moieties that enhance fluorescence or improve ionization efficiency for mass spectrometry.

Rearrangement Reactions and Cyclization Pathways Involving Brominated Imidazoles

The imidazole ring and its substituents can potentially undergo rearrangement and cyclization reactions, leading to the formation of more complex heterocyclic systems.

Rearrangement Reactions: Halogen migrations (halotropy) in azoles have been studied, involving the movement of a halogen atom from a nitrogen to a carbon or between different carbon atoms on the ring. organic-chemistry.org Such rearrangements in 4-bromo-1,5-dimethylimidazole could potentially lead to the formation of isomeric brominated imidazoles, although this would likely require specific energetic inputs such as heat or light.

Cyclization Pathways: If a suitable functional group is introduced onto the 4-bromo-1,5-dimethylimidazole scaffold, intramolecular cyclization can occur. For example, if a substituent with a terminal alkene is attached at the C4 position (via a Heck reaction), it could potentially undergo an intramolecular cyclization reaction, possibly catalyzed by a transition metal, to form a new fused ring system. oup.com Similarly, functionalization at the N3 position with a group capable of cyclizing back onto the imidazole ring or one of its substituents is another potential pathway to more complex structures. rsc.org For instance, the imidazol-5-yl radical of 5-bromo-1-(but-3-en-1-yl)-2-methylimidazole has been shown to undergo exo-radical cyclization. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Bromo-1,5-dimethylimidazole |

| 4-Bromo-1,2-dimethyl-1H-imidazole |

| 4-Fluorophenylboronic acid |

| 4-Aryl-1,5-dimethylimidazole |

| 4-Vinyl-1,5-dimethylimidazole |

| 4-Alkynyl-1,5-dimethylimidazole |

| 4-Amino-1,5-dimethylimidazole |

| 2,5-Dibromo-1,4-dimethyl-1H-imidazole |

| Sodium methoxide |

| 1,2-Dimethylimidazole |

| Benzyl bromide |

| 3-Benzyl-1,2-dimethylimidazolium bromide |

| 1,3-Dialkyl-4-bromo-5-methylimidazolium salt |

Functional Group Interconversions on the Imidazole Core

The strategic modification of the 4-bromo-1,5-dimethylimidazole scaffold is crucial for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical research. Functional group interconversions involving the bromo substituent and the methyl groups on the imidazole ring allow for the introduction of new functionalities, thereby expanding the molecular diversity accessible from this starting material. These transformations primarily focus on leveraging the reactivity of the carbon-bromine bond and the potential for modification of the methyl groups.

The bromo group at the C4 position of the imidazole ring is the most reactive site for functional group interconversion. Its transformation is typically achieved through several key methodologies, including nucleophilic substitution, transition-metal-catalyzed cross-coupling reactions, and the formation of organometallic intermediates.

One of the fundamental transformations of the bromo group is its substitution by a cyano group. This conversion is significant as the resulting nitrile functionality can serve as a precursor for a variety of other functional groups, such as carboxylic acids, amines, and amides. The cyanation of halo-heterocycles is often accomplished using a Rosenmund-von Braun type reaction, which involves heating the bromo derivative with a cyanide salt, typically copper(I) cyanide, in a high-boiling polar aprotic solvent. For instance, the conversion of a related bromo-dimethyl-phenyl-imidazole to its corresponding cyano derivative has been successfully achieved using cuprous cyanide in N-methylpyrrolidone at elevated temperatures. prepchem.comprepchem.com A similar approach is applicable to 4-bromo-1,5-dimethylimidazole.

Table 1: Representative Conditions for Cyanation of Bromo-Heterocycles

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|---|

| 1-(4-amino-3-bromo-5-methylphenyl)-2,4-dimethylimidazole | CuCN | N-Methylpyrrolidone | 150 | 6 | 1-(4-Amino-3-cyano-5-methylphenyl)-2,4-dimethylimidazole |

The introduction of an amino group at the C4 position is another valuable transformation, leading to the formation of 4-amino-1,5-dimethylimidazole. This derivative can be a key building block for the synthesis of more complex molecules. The direct nucleophilic substitution of the bromo group with ammonia (B1221849) or an ammonia equivalent can be challenging. However, transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for the formation of carbon-nitrogen bonds. While specific examples for 4-bromo-1,5-dimethylimidazole are not extensively documented in readily available literature, the existence of "4-Amino-1,5-dimethylimidazole hydrochloride" suggests that methods for its synthesis from the bromo-precursor are established. sigmaaldrich.com

Furthermore, the bromine atom can be replaced by other functionalities through the formation of an organometallic intermediate. The lithiation of the C4 position can be achieved via halogen-metal exchange using an organolithium reagent, such as n-butyllithium, typically at low temperatures. The resulting 4-lithio-1,5-dimethylimidazole is a potent nucleophile that can react with a wide range of electrophiles to introduce various substituents. For example, quenching the lithiated intermediate with an aldehyde or ketone would yield the corresponding alcohol, while reaction with carbon dioxide would produce the carboxylic acid. Research on related bromo-methyl-imidazoles has highlighted the potential for such lithiation reactions, although successful application can be dependent on the specific substitution pattern and the choice of protecting groups, if any. researchgate.net

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, represent another versatile strategy for the functionalization of the C4 position. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, vinyl, and alkyl groups. For example, a Suzuki-Miyaura coupling reaction would involve the palladium-catalyzed reaction of 4-bromo-1,5-dimethylimidazole with a boronic acid or a boronic ester in the presence of a base.

Table 2: Generalized Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Bromo-Heterocycle | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole |

While the primary focus of functional group interconversion is often on the bromo substituent, the methyl groups at the N1 and C5 positions also offer potential sites for modification, although these are generally less reactive. Reactions involving the methyl groups would typically require more forcing conditions and are less commonly reported for this specific scaffold.

Spectroscopic Data for 4-Bromo-1,5-dimethylimidazole Not Publicly Available

Following a comprehensive search for scientific literature and data, the specific spectroscopic information required to detail the molecular structure of 4-bromo-1,5-dimethylimidazole is not available in publicly accessible databases.

While the existence of the compound is confirmed through chemical supplier listings, the primary research data detailing its specific spectroscopic characteristics—such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Raman spectroscopy—are not published in the searched scientific literature.

The compound is identified by the following:

CAS Number: 158585-81-0 netascientific.comsynquestlabs.comachmem.combldpharm.com.tr

Molecular Formula: C₅H₇BrN₂ synquestlabs.comachmem.com

Molecular Weight: 175.03 g/mol synquestlabs.com

Searches for ¹H NMR, ¹³C NMR, FT-IR, and Raman spectra, as well as advanced NMR studies for 4-Bromo-1,5-dimethylimidazole, did not yield any specific experimental data. The information found often pertained to different isomers, such as 4-bromo-1,2-dimethylimidazole or 2-bromo-1,3-dimethylimidazole, or related but distinct chemical structures. researchgate.netthieme-connect.de

Without access to primary spectroscopic data, it is not possible to provide a scientifically accurate and detailed analysis for the requested sections on NMR and vibrational spectroscopy, including data tables and detailed research findings.

Spectroscopic Characterization and Elucidation of Molecular Structure for 4 Bromo 1,5 Dimethylimidazole

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 4-bromo-1,5-dimethylimidazole (C₅H₇BrN₂), the molecular weight is 175.03 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z): the [M]⁺ peak corresponding to the ⁷⁹Br isotope and the [M+2]⁺ peak for the ⁸¹Br isotope.

In high-resolution mass spectrometry (HRMS) analysis of a ligand identified as C₅H₇BrN₂, the protonated molecular ion [M+H]⁺ was observed with a found m/z of 174.9874, which correlates closely with the calculated value of 174.9865. semanticscholar.org This confirms the molecular formula and, by extension, the molecular weight.

The fragmentation of 4-bromo-1,5-dimethylimidazole under electron ionization would likely proceed through several pathways, including the loss of a bromine radical (Br•), a methyl radical (CH₃•), or hydrogen cyanide (HCN), leading to various fragment ions that provide further structural evidence.

Table 1: Mass Spectrometry Data for the Protonated Molecular Ion of 4-Bromo-1,5-Dimethylimidazole

| Ion Assignment | Calculated m/z | Found m/z |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The imidazole (B134444) ring in 4-bromo-1,5-dimethylimidazole is an aromatic heterocycle containing conjugated π-systems. This conjugation allows for π → π* electronic transitions when the molecule is irradiated with UV light.

For 5-bromo-1,4-dimethyl-1H-imidazole (an alternative nomenclature for the same compound), a strong absorption peak has been reported at a wavelength (λmax) of 308 nm. chemicalbook.com This absorption falls within the UV region of the electromagnetic spectrum and is characteristic of the electronic transitions within the substituted imidazole ring. The position and intensity of this peak are influenced by the substituents on the imidazole core—in this case, the bromine atom and two methyl groups. These transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) are fundamental to characterizing the compound's electronic properties. acs.org

Table 2: UV-Vis Absorption Data for 4-Bromo-1,5-Dimethylimidazole

| Solvent | λmax (nm) | Type of Transition |

|---|

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides the unambiguous, three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of a compound, one can determine precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

For 4-bromo-1,5-dimethylimidazole, specific single-crystal X-ray diffraction data, such as its crystal system, space group, and unit cell dimensions, are not publicly available in the surveyed literature. However, were a suitable crystal to be analyzed, this technique would yield a definitive map of the molecule's geometry. It would confirm the substitution pattern on the imidazole ring, revealing the precise spatial arrangement of the bromine atom and the two methyl groups. Furthermore, it would elucidate how the molecules pack in the crystal lattice, detailing any significant intermolecular forces like hydrogen bonds or halogen bonds that influence the solid-state architecture.

Table 3: General Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to validate its accuracy. For a pure sample, the experimental and theoretical values should agree closely, typically within a ±0.4% margin.

The molecular formula for 4-bromo-1,5-dimethylimidazole is C₅H₇BrN₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. While specific experimental results for 4-bromo-1,5-dimethylimidazole are not available in the cited literature, the expected values provide a benchmark for its empirical validation.

Table 4: Theoretical Elemental Composition of 4-Bromo-1,5-Dimethylimidazole

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 34.31% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.03% |

| Bromine | Br | 79.904 | 1 | 79.904 | 45.65% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.00% |

| Total | | | | 175.029 | 100.00% |

Computational and Theoretical Investigations of 4 Bromo 1,5 Dimethylimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.org It is extensively employed to predict the molecular geometry and electronic properties of compounds like substituted imidazoles. researchgate.netdergipark.org.tr For 4-bromo-1,5-dimethylimidazole, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. uantwerpen.beresearchgate.net

These calculations provide key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related imidazole (B134444) structures, C-N bond lengths can range from approximately 1.35 Å to 1.39 Å, while C-C bond lengths within the imidazole ring are also in a similar range, reflecting the aromatic character of the ring. uantwerpen.be The bond lengths and angles involving the bromine and methyl substituents would be specifically determined, offering insight into the steric and electronic effects of these groups on the imidazole core. The planarity of the imidazole ring and the orientation of the substituents are key outputs of the geometry optimization process. thieme-connect.de The stability of the final optimized structure is confirmed by frequency calculations, where the absence of imaginary frequencies indicates that the geometry corresponds to a true energy minimum. researchgate.net

Representative Data from DFT Geometry Optimization:

Below is a table of hypothetical, yet representative, optimized geometric parameters for 4-bromo-1,5-dimethylimidazole, based on typical values for similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-Br | ~1.85 Å |

| Bond Length | N1-C5 | ~1.38 Å |

| Bond Length | C4-C5 | ~1.37 Å |

| Bond Length | N1-CH3 | ~1.47 Å |

| Bond Length | C5-CH3 | ~1.50 Å |

| Bond Angle | C5-C4-Br | ~128° |

| Bond Angle | C4-C5-N1 | ~108° |

| Dihedral Angle | C2-N1-C5-C4 | ~0° (indicating planarity) |

Note: These values are illustrative and would be precisely determined by specific DFT calculations.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. chalcogen.ro Analysis of the frontier molecular orbitals, in particular, is crucial for predicting chemical reactivity. numberanalytics.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. aimspress.com The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that can accept electrons from a nucleophile. journalijar.com The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. uantwerpen.be

For 4-bromo-1,5-dimethylimidazole, the HOMO is expected to be distributed primarily over the electron-rich imidazole ring, while the LUMO's distribution will also be influenced by the ring and its substituents. The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) are critical descriptors of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.comnumberanalytics.com In substituted imidazoles, this gap can be tuned by the nature of the substituents. rsc.org

Illustrative HOMO-LUMO Data:

The following table presents plausible energy values for the frontier orbitals of 4-bromo-1,5-dimethylimidazole, derived from general findings for similar heterocyclic compounds.

| Orbital | Energy (eV) | Role |

| HOMO | ~ -6.5 to -7.5 | Electron Donor |

| LUMO | ~ -1.0 to -2.0 | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 | Indicator of Reactivity |

Note: These are representative energy ranges. Actual values depend on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. numberanalytics.comwikipedia.org The theory posits that the most favorable reaction pathways occur when the interacting frontier orbitals have compatible symmetry and a small energy difference. numberanalytics.com

In the context of 4-bromo-1,5-dimethylimidazole, FMO theory can predict how it will interact with other reagents. For instance, in a reaction with an electrophile, the electrophile's LUMO would interact with the HOMO of the imidazole. The regions of the imidazole where the HOMO has the largest electron density are the most likely sites for electrophilic attack. Conversely, when reacting with a nucleophile, the nucleophile's HOMO will interact with the imidazole's LUMO, and the areas of highest LUMO density will indicate the probable sites for nucleophilic attack. researchgate.net This analysis is fundamental in understanding and predicting the regioselectivity of its reactions. numberanalytics.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Analysis of Electron Density and Reactivity Descriptors

The distribution of electron density in a molecule is a key determinant of its chemical behavior. Computational methods allow for the visualization and quantification of this distribution, providing powerful tools for predicting reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule's surface. uni-muenchen.de It is color-coded to indicate different electrostatic potential values, providing a guide to the molecule's reactive sites. researchgate.net Typically, red and yellow colors denote regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. nih.gov Blue colors indicate areas of positive electrostatic potential, which are electron-deficient and are the likely sites for nucleophilic attack. journalijar.com

For 4-bromo-1,5-dimethylimidazole, the MEP surface would likely show negative potential (red/yellow) around the N3 nitrogen atom of the imidazole ring (the one not bonded to a methyl group), making it a primary site for electrophilic attack or protonation. uni-muenchen.denih.gov The bromine atom might also exhibit some negative potential. journalijar.com Positive potential (blue) would be expected around the hydrogen atoms of the methyl groups. researchgate.net The MEP map is a critical tool for understanding intermolecular interactions and predicting how the molecule will be recognized by other chemical species. uantwerpen.be

Interpreting MEP Surface Colors:

| Color | Electrostatic Potential | Predicted Reactivity |

| Red | Most Negative | Strongest site for electrophilic attack |

| Yellow/Orange | Negative | Site for electrophilic attack |

| Green | Neutral | Low reactivity |

| Blue | Positive | Site for nucleophilic attack |

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. semanticscholar.orgscholarsresearchlibrary.com They provide a more quantitative prediction of reactive sites than MEP analysis. There are three main types of Fukui functions:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

By calculating the condensed Fukui functions for each atom in 4-bromo-1,5-dimethylimidazole, one can rank the atoms in terms of their susceptibility to different types of attack. For electrophilic attack (f-), the N3 atom is expected to have a high value. For nucleophilic attack (f+), the analysis might point towards the C2 or C4 carbon atoms, influenced by the electron-withdrawing nature of the adjacent nitrogen and bromine atoms, respectively. researchgate.net This analysis is invaluable for understanding the detailed reactivity and selectivity of the molecule. scholarsresearchlibrary.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Maps

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize the localization of electrons in a molecule. These analyses provide a detailed picture of chemical bonding and lone pairs. For 4-bromo-1,5-dimethylimidazole, ELF and LOL maps would be generated from its calculated wave function, typically using Density Functional Theory (DFT).

The ELF analysis partitions the molecular space into regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. The LOL analysis provides a similar picture, highlighting areas where electron density is high relative to a uniform electron gas. For 4-bromo-1,5-dimethylimidazole, these maps would be expected to show:

High localization around the nitrogen atoms, corresponding to their lone pairs.

Distinct localization regions for the C-N, C-C, C-H, and C-Br covalent bonds.

The delocalized π-system of the imidazole ring would also be visualized, showing shared electron density across the ring atoms.

These analyses are crucial for understanding the electronic structure and reactivity of the molecule at a fundamental level. mdpi.comijasret.com

Investigation of Intramolecular and Intermolecular Interactions

The study of non-covalent interactions is essential for understanding how molecules self-assemble in the solid state and how they interact with other molecules.

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions within and between molecules. rsc.org It is based on the electron density and its derivatives. An NCI plot for 4-bromo-1,5-dimethylimidazole would reveal various interactions through colored isosurfaces:

Van der Waals forces: Typically shown as large, green surfaces, indicating weak, non-specific attractions. These would be expected between the methyl groups and other parts of adjacent molecules.

Hydrogen bonds: Stronger, attractive interactions that would appear as blue-colored discs. In the absence of strong hydrogen bond donors, weak C-H···N or C-H···Br interactions might be observed.

Steric repulsion: Indicated by red-colored surfaces, occurring where atoms are too close, such as in crowded regions of the crystal packing. rsc.org

This analysis provides a qualitative and quantitative picture of the forces governing the molecule's supramolecular structure. mdpi.comdntb.gov.ua

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal lattice. nih.gov The analysis maps properties like the normalized contact distance (d_norm) onto the molecular surface, highlighting regions of close contact. For a molecule like 4-bromo-1,5-dimethylimidazole, the d_norm map would likely show red spots indicating close intermolecular contacts, such as potential hydrogen bonds.

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts. The relative contributions of different atomic contacts to the total Hirshfeld surface area can be quantified. For similar bromo-substituted heterocyclic compounds, the most significant interactions often involve hydrogen atoms. nih.govnih.gov

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 4-Bromo-1,5-Dimethylimidazole (Note: This table is illustrative, based on data for similar molecules, as a specific study on 4-bromo-1,5-dimethylimidazole is not available in the searched literature. nih.govnih.goviucr.org)

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents contacts between hydrogen atoms on adjacent molecules, typically the most abundant contact type. |

| Br···H / H···Br | ~15-25% | Highlights the significance of the bromine atom in directing crystal packing through contacts with hydrogen atoms. |

| C···H / H···C | ~10-20% | Indicates interactions between carbon and hydrogen atoms, contributing to the overall van der Waals forces. |

| N···H / H···N | ~5-10% | Points to potential weak hydrogen bonding involving the imidazole nitrogen atoms. |

| Br···C / C···Br | ~1-5% | Minor contacts between bromine and carbon atoms. |

| C···C | ~1-5% | May indicate π-π stacking interactions between imidazole rings. |

In the crystal structure of 4-bromo-1,5-dimethylimidazole, conventional hydrogen bonds (like O-H···N or N-H···O) are absent as there are no acidic protons attached to electronegative atoms. However, the supramolecular structure would be stabilized by a network of weaker interactions. rsc.org These could include:

Weak C-H···N Hydrogen Bonds: The hydrogen atoms of the methyl groups or the imidazole ring could form weak hydrogen bonds with the nitrogen atoms of neighboring molecules.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with the nitrogen lone pair of an adjacent molecule (C-Br···N).

π-π Stacking: The planar imidazole rings could stack on top of each other, leading to stabilizing π-π interactions. researchgate.net

These varied interactions collectively determine the final crystal packing arrangement.

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Contacts

Quantum Theory of Atoms in Molecules (QTAIM) Application

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. For 4-bromo-1,5-dimethylimidazole, a QTAIM analysis would be used to:

Identify bond critical points (BCPs) between atoms, confirming the existence of covalent bonds and weaker non-covalent interactions.

Analyze the properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), to characterize the nature of the interactions. For example, the low ρ and small, positive ∇²ρ values for a Br···N contact would confirm it as a weak, closed-shell interaction (halogen bond).

QTAIM provides a rigorous, theoretical basis for describing the bonding and intermolecular forces that complement the more visual NCI and Hirshfeld surface analyses. mdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds. researchgate.netresearchgate.net

NMR Spectra: DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, can predict ¹H and ¹³C NMR chemical shifts. These predicted values are typically correlated with experimental data to confirm assignments. ox.ac.uk

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for 4-Bromo-1,5-Dimethylimidazole (Note: This table is for illustrative purposes. Experimental values can vary with solvent.)

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C2 | Calculated Value | ~135-145 |

| C4 | Calculated Value | ~105-115 |

| C5 | Calculated Value | ~125-135 |

| N-CH₃ | Calculated Value | ~30-35 |

| C-CH₃ | Calculated Value | ~10-15 |

IR and Raman Spectra: The vibrational frequencies for 4-bromo-1,5-dimethylimidazole can be calculated using DFT methods (e.g., B3LYP functional with a basis set like 6-311++G(d,p)). researchgate.net The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. scielo.org.mx This allows for the assignment of specific vibrational modes, such as C-H stretching, C=C/C=N ring stretching, and the C-Br stretching frequency.

Table 3: Illustrative Assignment of Key Vibrational Frequencies (cm⁻¹) for 4-Bromo-1,5-Dimethylimidazole (Note: This table is illustrative and based on typical frequency ranges for similar functional groups. scielo.org.mx)

| Vibrational Mode | Predicted (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Region (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic/Methyl) | Calculated Value | 2900-3150 |

| C=N/C=C Stretch (Ring) | Calculated Value | 1450-1600 |

| CH₃ Bending | Calculated Value | 1370-1470 |

| Ring Breathing | Calculated Value | 900-1200 |

| C-Br Stretch | Calculated Value | 500-650 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed insights into conformational changes and the intricate interactions between a solute and its surrounding solvent molecules. For 4-bromo-1,5-dimethylimidazole, MD simulations can elucidate the rotational freedom of its substituent groups and map out its solvation landscape.

Conformational Analysis

The conformational flexibility of 4-bromo-1,5-dimethylimidazole is primarily associated with the rotation of the two methyl groups attached to the imidazole ring. While the imidazole ring itself is a rigid aromatic system, the methyl groups can rotate around the carbon-nitrogen and carbon-carbon single bonds. MD simulations can track the dihedral angles corresponding to these rotations over time, revealing the preferred orientations and the energy barriers between different conformations.

In a typical MD simulation for conformational analysis, the molecule is placed in a simulated environment (either in a vacuum or, more realistically, in a solvent box) and its trajectory is calculated over a period of nanoseconds or longer. The analysis of this trajectory provides a statistical distribution of dihedral angles, indicating the most stable or populated conformations.

For 4-bromo-1,5-dimethylimidazole, the key dihedral angles to monitor would be related to the orientation of the hydrogen atoms of the methyl groups relative to the imidazole ring. While free rotation is generally expected, steric hindrance between the adjacent methyl group at position 5 and the bromine atom at position 4 may influence the rotational profile of the C5-methyl group. Similarly, the N1-methyl group's rotation might be influenced by interactions with the solvent and adjacent parts of the molecule.

Table 1: Illustrative Dihedral Angle Distribution for Methyl Group Rotations in 4-Bromo-1,5-Dimethylimidazole

This interactive table illustrates the kind of data that would be generated from a conformational analysis study. The values represent hypothetical populations of different rotamers.

| Dihedral Angle (Relative to Imidazole Plane) | N1-Methyl Group Population (%) | C5-Methyl Group Population (%) |

| 0° ± 30° (Eclipsed) | 15 | 20 |

| 60° ± 30° (Gauche/Staggered) | 35 | 30 |

| 120° ± 30° (Eclipsed) | 15 | 20 |

| 180° ± 30° (Anti/Staggered) | 35 | 30 |

Note: This table is illustrative and based on general principles of methyl group rotation. Specific values would require dedicated MD simulations.

Solvent Interactions

MD simulations are particularly adept at characterizing the interactions between a solute and solvent molecules. By simulating 4-bromo-1,5-dimethylimidazole in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or acetone), one can analyze the structure and dynamics of the solvation shell. jlu.edu.cn This is crucial for understanding the compound's solubility and how it interacts with its environment in biological or chemical systems.

The primary tool for analyzing solvent structure is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. Peaks in the RDF indicate ordered solvation shells.

For 4-bromo-1,5-dimethylimidazole in an aqueous solution, several types of interactions are expected:

Hydrophobic Solvation: The methyl groups are nonpolar and would lead to hydrophobic solvation, where water molecules form a structured cage-like arrangement around them to maximize hydrogen bonding within the solvent.

Hydrogen Bonding: The nitrogen atom at position 3 of the imidazole ring is a potential hydrogen bond acceptor. researchgate.net Water molecules would show a distinct peak in the RDF corresponding to the N...H-O distance.

Halogen Bonding: The bromine atom at position 4 can act as a halogen bond donor, interacting with electron-rich atoms of the solvent, such as the oxygen in water or acetone. This would be observed as a specific peak in the Br...O RDF.

Table 2: Illustrative Radial Distribution Function (RDF) Peak Distances for 4-Bromo-1,5-Dimethylimidazole in Water

This interactive table presents hypothetical RDF data, showing the likely distances for key solute-solvent interactions.

| Interacting Atom Pair | First Peak Distance (Å) | Interaction Type |

| N3 ... H (water) | ~1.8 - 2.0 | Hydrogen Bond |

| Br ... O (water) | ~3.0 - 3.4 | Halogen Bond |

| C (methyl) ... O (water) | ~3.5 - 4.0 | Hydrophobic Solvation |

Note: This table is illustrative. The exact peak distances would be determined from the results of a specific MD simulation.

Studies on similar substituted imidazoles have shown that the nature of the solvent significantly impacts both the conformational preferences of substituents and the specific types of intermolecular interactions that occur. acs.orgnih.gov For instance, in polar protic solvents like ethanol, both hydrogen and halogen bonding would be significant, while in aprotic polar solvents like acetone, the interactions would be dominated by dipole-dipole forces and halogen bonding. jlu.edu.cn The interplay of these interactions governs the macroscopic properties and reactivity of the compound. nih.gov

Applications in Advanced Chemical Synthesis, Catalyst Design, and Materials Science

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

4-BROMO-1,5-DIMETHYLIMIDAZOLE is a crucial starting material for the synthesis of a wide array of complex organic molecules, particularly those with biological activity. thieme.dethieme-connect.de Its utility as a building block stems from the reactivity of the bromine atom, which can be readily displaced or participate in various coupling reactions to introduce the dimethylimidazole moiety into larger molecular structures. smolecule.com This has been demonstrated in the synthesis of numerous bioactive compounds, highlighting its importance in medicinal chemistry. thieme.deresearchgate.net

The strategic placement of the methyl groups on the imidazole (B134444) ring influences the electronic properties and steric environment of the molecule, which can be advantageous in directing synthetic transformations. thieme-connect.deresearchgate.net Researchers have developed scalable and cost-effective methods for the synthesis of 4-BROMO-1,5-DIMETHYLIMIDAZOLE, ensuring its availability for large-scale production of target molecules. thieme.dethieme-connect.de

Integration into Ligands for Transition Metal Catalysis

The imidazole scaffold of 4-BROMO-1,5-DIMETHYLIMIDAZOLE is a key feature that allows for its integration into ligands for transition metal catalysis. Imidazole and its derivatives are well-known for their ability to coordinate with metal centers, forming stable and catalytically active complexes. researchgate.netrsc.org

N-Heterocyclic Carbene (NHC) Precursors and Derivatives

A significant application of 4-BROMO-1,5-DIMETHYLIMIDAZOLE is in the formation of N-heterocyclic carbene (NHC) precursors. acs.org NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and catalysis. mdpi.comuniv-lemans.fr The quaternization of the imidazole nitrogen atoms in 4-BROMO-1,5-DIMETHYLIMIDAZOLE, followed by deprotonation, can generate an NHC. The bromine atom can be retained or substituted during this process, leading to a variety of functionalized NHC ligands. researchgate.net These ligands can then be used to stabilize and activate transition metals for a range of catalytic transformations. researchgate.net

Application in Various Catalytic Transformations (e.g., Cross-Coupling Reactions)

The ligands derived from 4-BROMO-1,5-DIMETHYLIMIDAZOLE have found application in various catalytic transformations, most notably in cross-coupling reactions. researchgate.net For instance, palladium complexes bearing imidazole-based ligands have shown high activity in Suzuki cross-coupling reactions. researchgate.net The bromo-substituent on the imidazole ring can itself participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures. thieme-connect.demdpi.com This dual reactivity makes 4-BROMO-1,5-DIMETHYLIMIDAZOLE a valuable tool for constructing intricate molecular architectures. nih.govuzh.ch

| Catalytic Reaction | Metal | Ligand Type | Application |

| Suzuki-Miyaura Coupling | Palladium | Imidazole-based | C-C bond formation thieme-connect.deresearchgate.net |

| C-N Cross-Coupling | Palladium | Xantphos | Synthesis of N-arylated imidazoles nih.gov |

| C-O Cross-Coupling | Palladium | Xantphos | Synthesis of O-arylated imidazoles nih.gov |

Development of Novel Heterocyclic Scaffolds and Frameworks

The reactivity of 4-BROMO-1,5-DIMETHYLIMIDAZOLE allows for its use in the construction of novel heterocyclic scaffolds and frameworks. researchgate.net Through various chemical transformations, the imidazole ring can be annulated or functionalized to create more complex polycyclic systems. researchgate.net For example, intramolecular cyclization reactions involving the bromine atom and a suitably positioned functional group can lead to the formation of fused heterocyclic systems. clockss.org This strategy has been employed to synthesize a variety of new chemical entities with potential applications in medicinal chemistry and materials science. researchgate.net

Functional Materials and Polymer Chemistry Applications

The unique properties of the imidazole ring system suggest potential applications for 4-BROMO-1,5-DIMETHYLIMIDAZOLE and its derivatives in the field of functional materials and polymer chemistry. Imidazole-containing polymers are known for their interesting properties, including thermal stability and conductivity. The incorporation of the 4-BROMO-1,5-DIMETHYLIMIDAZOLE unit into polymer chains could lead to the development of new materials with tailored electronic and physical properties. lookchem.com While this area is still developing, the versatility of this compound as a building block makes it a promising candidate for future research in materials science. smolecule.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-1,5-dimethylimidazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation of 1,5-dimethylimidazole using brominating agents (e.g., NBS or Br₂ in controlled conditions). Critical parameters include solvent choice (e.g., DMF or DMSO for solubility), reaction temperature (reflux at 80–100°C), and stoichiometric ratios to minimize side reactions. Post-reaction purification via crystallization (e.g., ethanol/water mixtures) is essential, with yields averaging 65–95% depending on optimization . For analogs, reflux durations (4–18 hours) and acid catalysts (e.g., glacial acetic acid) are key to driving imine or alkylation reactions .

Q. Which spectroscopic techniques are most reliable for characterizing 4-Bromo-1,5-dimethylimidazole, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C-NMR : The bromine substituent induces deshielding, with protons adjacent to the bromine appearing as singlets (δ 7.2–8.1 ppm). Methyl groups on the imidazole ring resonate as singlets (δ 2.3–2.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C-Br bonds occur at 550–650 cm⁻¹, while C=N stretches in the imidazole ring appear at ~1550–1560 cm⁻¹ .

- Elemental Analysis : Confirms stoichiometric ratios (e.g., C: 43–56%, Br: ~20%) with deviations >0.3% indicating impurities .

Q. How does the bromine atom in 4-Bromo-1,5-dimethylimidazole influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Reactivity is enhanced by electron-withdrawing methyl groups on the imidazole ring, which stabilize transition states. Optimization involves palladium catalysts (e.g., Pd(PPh₃)₄), polar aprotic solvents (DMF or DMSO), and bases (e.g., K₂CO₃) at 80–120°C .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies of 4-Bromo-1,5-dimethylimidazole derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell-line specificity) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized conditions. For SAR studies, systematically modify substituents (e.g., benzyl or aryl groups at N-1) and compare IC₅₀ values across derivatives. Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA) help identify outliers .

Q. How can computational methods predict the electronic effects of substituents on 4-Bromo-1,5-dimethylimidazole’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methyl groups increase electron density on the imidazole ring, while bromine lowers LUMO energy, enhancing electrophilicity. Correlate computational results with experimental kinetic data (e.g., reaction rates in cross-coupling) .

Q. What are the challenges in scaling up 4-Bromo-1,5-dimethylimidazole synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling introduces heat dissipation issues, leading to side reactions (e.g., di-bromination). Use flow reactors for controlled temperature and mixing. Monitor regioselectivity via LC-MS and adjust solvent polarity (e.g., THF vs. DMF) to favor mono-substitution. Pilot studies with <5% catalyst loading reduce costs while maintaining efficiency .

Q. How do steric and electronic factors influence the catalytic activity of 4-Bromo-1,5-dimethylimidazole in coordination chemistry?

- Methodological Answer : Methyl groups create steric hindrance, limiting metal-ligand coordination. Compare catalytic activity with non-methylated analogs (e.g., 4-bromoimidazole) in model reactions (e.g., Ullmann coupling). Use X-ray crystallography to analyze metal-complex structures and identify steric clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.